4-Mercaptopyrido[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
78159-02-1 |
|---|---|
Molecular Formula |
C7H5N3S |
Molecular Weight |
163.20 g/mol |
IUPAC Name |
1H-pyrido[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C7H5N3S/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-4H,(H,8,9,10,11) |
InChI Key |
LQDZBRVMVSRDTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=NC2=S)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Mercaptopyrido 2,3 D Pyrimidine and Its Derivatives
Conventional Synthetic Routes to Pyrido[2,3-d]pyrimidines
The construction of the pyrido[2,3-d]pyrimidine (B1209978) ring system has traditionally been achieved through methods that involve the sequential building of the fused pyridine (B92270) and pyrimidine (B1678525) rings.
Pyrimidine Ring Annulation Strategies
One of the foundational approaches to the pyrido[2,3-d]pyrimidine core involves the annulation of a pyridine ring onto a pre-existing, suitably functionalized pyrimidine. nih.gov This strategy typically utilizes a 4-aminopyrimidine (B60600) derivative as the starting material. The pyridine ring is then formed by reacting the aminopyrimidine with reagents that can provide a three-carbon or a two-carbon fragment, leading to cyclization. nih.gov For instance, the reaction of 6-aminouracil (B15529) derivatives with α,β-unsaturated ketones can lead to the formation of the pyrido[2,3-d]pyrimidine skeleton through a Michael addition followed by cyclocondensation.
Conversely, the synthesis can commence from a substituted pyridine, onto which the pyrimidine ring is fused. researchgate.net This often involves a pyridine derivative bearing amino and cyano or carboxylate groups in adjacent positions, which can then be cyclized with reagents like formamide (B127407) or urea (B33335) to construct the pyrimidine ring. A notable example involves the conversion of 2-amino-3-cyano-4-methoxypyridine in two steps to form a 4-amino-5-oxopyrido[2,3-d]pyrimidine. nih.gov
A key intermediate for the synthesis of 4-mercaptopyrido[2,3-d]pyrimidine is the corresponding 4-oxo (or 4-hydroxy) derivative. The thionation of this oxo-derivative, typically using reagents like phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent such as pyridine or dioxane, provides a direct route to the 4-thioxo analogue. lookchem.com
Another critical precursor is the 4-chloropyrido[2,3-d]pyrimidine. nih.gov This intermediate can be synthesized from the 4-oxo derivative by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). The subsequent reaction of the 4-chloro compound with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793), can then yield the target this compound. The reaction with thiourea often proceeds through an isothiouronium salt intermediate, which is then hydrolyzed to the final thione. researchgate.net
Multi-Component Condensation Reactions
Multi-component reactions (MCRs) offer a more convergent and atom-economical approach to the pyrido[2,3-d]pyrimidine scaffold. researchgate.net These one-pot reactions involve the simultaneous combination of three or more starting materials to form the final product, thereby avoiding the isolation of intermediates.
A common MCR strategy involves the condensation of a 4-aminopyrimidine, an aldehyde, and a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686). rsc.org For instance, the reaction of 6-aminouracil, an aromatic aldehyde, and malononitrile can yield highly functionalized pyrido[2,3-d]pyrimidines. rsc.org To obtain a precursor for the 4-mercapto derivative, 6-amino-2-thiouracil (B86922) can be employed in these reactions, which directly incorporates a thioxo group at the 2-position while forming a 4-oxo functionality that can be later converted to the 4-thione. nih.gov
The following table summarizes representative examples of multi-component reactions for the synthesis of pyrido[2,3-d]pyrimidine derivatives.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product Type | Reference(s) |
| 6-Aminouracil | Aromatic Aldehyde | Malononitrile | DAHP, aq. ethanol, reflux | 7-Aminopyrido[2,3-d]pyrimidine | rsc.org |
| 1,3-Dimethyl-6-aminouracil | Aldehyde | β-Oxodithioester | Deep Eutectic Solvent | Pyrido[2,3-d]pyrimidine Carbodithioate | nih.gov |
| 2,6-Diaminopyrimidine-4(3H)-one | Aldehyde | Tetronic Acid | Ultrasound, catalyst-free | Dihydropyrido[2,3-d]pyrimidine | nih.gov |
| 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | 1,3-Indanedione | Aromatic Aldehyde | Fe₃O₄@SiO₂-SnCl₄ | Indenopyrido[2,3-d]pyrimidine | researchgate.net |
Advanced Synthetic Approaches
In recent years, synthetic methodologies have evolved to incorporate principles of green chemistry, as well as energy-efficient techniques to improve reaction outcomes and reduce environmental impact.
Green Chemistry Principles in Synthesis
The application of green chemistry principles in the synthesis of pyrido[2,3-d]pyrimidines focuses on the use of environmentally benign solvents, catalyst-free conditions, and recyclable catalysts.
A notable green approach is the use of aqueous media for multi-component reactions. lookchem.comresearchgate.net For example, the synthesis of some pyrido[2,3-d]pyrimidine derivatives has been achieved in water at elevated temperatures, often with the aid of a catalyst. rsc.org Another sustainable strategy involves performing reactions under solvent-free conditions, which can be facilitated by using solid-supported catalysts or by microwave irradiation. researchgate.net The use of deep eutectic solvents (DES) as a recyclable and biodegradable reaction medium has also been reported for the three-component synthesis of pyrido[2,3-d]pyrimidine carbodithioates. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrido[2,3-d]pyrimidines. nih.govnih.govrsc.org The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. rsc.orgnih.gov
Microwave energy has been successfully applied to multi-component reactions for the synthesis of pyrido[2,3-d]pyrimidines. rsc.orgnih.gov For instance, a one-pot microwave-assisted cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile or ethyl cyanoacetate provides a high-yield route to multifunctionalized pyrido[2,3-d]pyrimidines. nih.gov Microwave heating has also been employed in the final cyclization step of sequential syntheses. nih.gov
The table below highlights examples of microwave-assisted syntheses of pyrido[2,3-d]pyrimidine derivatives.
| Reaction Type | Reactants | Conditions | Advantages | Reference(s) |
| Multi-component Cyclocondensation | α,β-Unsaturated esters, Amidine systems, Malononitrile | Microwave irradiation | High yield, one-pot | nih.gov |
| Cyclization | Dihydropyridines | Microwave irradiation (180 W) | Efficient synthesis | nih.gov |
| Nucleophilic Substitution | 4-Chloro-pyridopyrimidine, Amine | MeOH, Microwave irradiation | Rapid transformation | rsc.org |
| Cyclocondensation | 2,6-Diaminopyrimidin-4-one, Aldehyde, 1,3-Dicarbonyl compound | Glycol, Microwave (300 W), catalyst-free | Rapid, catalyst-free | nih.gov |
Catalyst-Driven Transformations
The use of catalysts is central to many modern synthetic routes for pyrido[2,3-d]pyrimidines, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. lookchem.comresearchgate.net A variety of catalysts, including organocatalysts, metal-based catalysts, and nanocatalysts, have been explored.
For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) and its derivatives have been used as efficient organocatalysts in multi-component syntheses. rsc.org Heterogeneous catalysts, such as layered double hydroxides (LDHs) modified with ionic liquids, have also been developed, offering advantages like easy separation and recyclability. nih.gov Nanocatalysts, such as magnetic nanoparticles functionalized with an acid group (e.g., [γ-Fe₂O₃@-Hap-SO₃H]), have been employed for the synthesis of pyrido[2,3-d]pyrimidines under solvent-free conditions, achieving high yields. researchgate.net The choice of catalyst can significantly influence the reaction pathway and the final product structure.
Functionalization and Derivatization Strategies at the 4-Mercapto Position
The thiol group at the 4-position of the pyrido[2,3-d]pyrimidine ring is a versatile functional handle that allows for a wide range of chemical modifications. These transformations are crucial for the development of new derivatives with potentially enhanced biological activities.
Chemical Transformations of the Thiol Group
The nucleophilic nature of the thiol group allows for various chemical transformations, enabling the synthesis of a diverse library of derivatives.
S-Alkylation: The sulfur atom of the 4-mercapto group can be readily alkylated using various alkylating agents. This reaction typically proceeds under basic conditions, where a base such as sodium hydroxide (B78521) or potassium carbonate is used to deprotonate the thiol, forming a more nucleophilic thiolate anion. The resulting thiolate can then react with alkyl halides, tosylates, or mesylates to yield the corresponding 4-alkylthio derivatives.
Oxidation: The thiol group is susceptible to oxidation, leading to the formation of different sulfur-containing functional groups depending on the oxidizing agent and reaction conditions. Mild oxidation, for instance with hydrogen peroxide or iodine, can lead to the formation of a disulfide bridge, yielding the corresponding bis(pyrido[2,3-d]pyrimidin-4-yl) disulfide. Stronger oxidizing agents, such as potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the thiol group to a sulfonic acid.
Table 1: Chemical Transformations of the Thiol Group
| Transformation | Reagents and Conditions | Product |
| S-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-(Alkylthio)pyrido[2,3-d]pyrimidine |
| Disulfide Formation | Mild oxidizing agent (e.g., I₂, H₂O₂), Solvent (e.g., Ethanol) | Bis(pyrido[2,3-d]pyrimidin-4-yl) disulfide |
| Oxidation to Sulfonic Acid | Strong oxidizing agent (e.g., KMnO₄, m-CPBA), Solvent | Pyrido[2,3-d]pyrimidine-4-sulfonic acid |
Introduction of Diverse Substituents onto the Pyrido[2,3-d]pyrimidine Core
The 4-mercapto group not only allows for direct functionalization but also serves as a precursor for introducing a variety of other substituents at this position through nucleophilic aromatic substitution reactions. By converting the thiol to a better leaving group, such as a sulfonyl group, a broader range of nucleophiles can be introduced.
Initially, the 4-mercapto group can be oxidized to a sulfonyl group (SO₂R), which is an excellent leaving group. This transformation significantly activates the C4 position for nucleophilic attack. Subsequently, treatment with various nucleophiles such as amines, alkoxides, or cyanides can lead to the displacement of the sulfonyl group and the introduction of the desired substituent.
Table 2: Introduction of Diverse Substituents via the 4-Mercapto Group
| Intermediate | Nucleophile | Reagents and Conditions | Product |
| 4-(Methylsulfonyl)pyrido[2,3-d]pyrimidine | Amine (R-NH₂) | Base, Solvent (e.g., DMF) | 4-Aminopyrido[2,3-d]pyrimidine derivative |
| 4-(Methylsulfonyl)pyrido[2,3-d]pyrimidine | Alkoxide (R-O⁻) | Base, Alcohol (R-OH) | 4-Alkoxypyrido[2,3-d]pyrimidine derivative |
| 4-(Methylsulfonyl)pyrido[2,3-d]pyrimidine | Cyanide (CN⁻) | KCN, Solvent (e.g., DMSO) | Pyrido[2,3-d]pyrimidine-4-carbonitrile |
Spectroscopic and Structural Elucidation Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Mercaptopyrido[2,3-d]pyrimidine, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques collectively provide a comprehensive picture of its atomic connectivity and chemical environment.
¹H NMR Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the case of this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and pyrimidine (B1678525) rings, as well as for the thiol (-SH) and any N-H protons.
Due to the scarcity of direct ¹H NMR data for this compound, data from the analogue 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is referenced. In this analogue, exchangeable singlet signals for the two N-H protons are observed at high chemical shifts, specifically at δ 12.51 and 13.23 ppm. chemicalbook.com A singlet signal corresponding to the proton at the C6 position of the pyrido[2,3-d]pyrimidine (B1209978) ring is recorded at δ 7.97 ppm. chemicalbook.com For this compound, the thiol proton (-SH) would also be expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The protons on the pyridine part of the ring system would likely appear in the aromatic region of the spectrum, with their multiplicity and coupling constants providing information about their substitution pattern.
Table 1: Representative ¹H NMR Data for an Analogue of this compound
| Analogue Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | N-H | 12.51, 13.23 | Singlet |
| H-6 | 7.97 | Singlet |
Data sourced from a study on 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives. chemicalbook.com
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms in a molecule and provides insights into their electronic environment. For this compound, distinct signals are expected for the carbons of the fused heterocyclic rings. The carbon atom attached to the sulfur atom (C4) is of particular interest and is expected to have a characteristic chemical shift.
Referencing the analogue 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one, the ¹³C NMR spectrum displays characteristic signals for the carbonyl and thiocarbonyl carbons at δ 162.29 (C=O) and δ 175.61 (C=S). chemicalbook.com The other carbon atoms of the fused ring system would resonate at chemical shifts typical for aromatic and heteroaromatic carbons. The specific chemical shifts are influenced by the electronic effects of the nitrogen atoms and the sulfur substituent.
Table 2: Representative ¹³C NMR Data for an Analogue of this compound
| Analogue Compound | Carbon | Chemical Shift (δ, ppm) |
| 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | C=O | 162.29 |
| C=S | 175.61 |
Data sourced from a study on 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives. chemicalbook.com
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful techniques for establishing connectivity between atoms.
COSY spectra would reveal correlations between coupled protons, helping to assign the signals of the pyridine ring protons by identifying adjacent protons.
HSQC spectra correlate proton signals with the signals of the directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H, C=N, C=C, and C-S bonds. The presence of the thiol group (-SH) can be identified by a weak absorption band in the region of 2550-2600 cm⁻¹. The N-H stretching vibrations of the pyrimidine ring are expected to appear as broad bands in the range of 3200-3500 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings would be observed in the 1400-1650 cm⁻¹ region.
In a study of the related compound 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one, the IR spectrum showed absorption bands at 3426 and 3281 cm⁻¹ corresponding to the two N-H groups, a band at 1643 cm⁻¹ for the C=O group, and a band at 1602 cm⁻¹ for the C=N group. nih.gov
Table 3: Expected and Analogue IR Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Analogue (2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one) Wavenumber (cm⁻¹) nih.gov | Vibrational Mode |
| N-H | 3200-3500 | 3426, 3281 | Stretching |
| C-H (aromatic) | 3000-3100 | 3038, 2916 | Stretching |
| S-H | 2550-2600 | - | Stretching (weak) |
| C=N | 1600-1650 | 1602 | Stretching |
| C=C | 1400-1600 | - | Stretching |
| C=S | 1050-1250 | - | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.
The fused aromatic system of this compound is expected to give rise to multiple absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions. The exact positions and intensities of these bands are sensitive to the solvent and the pH of the solution, which can affect the tautomeric equilibrium of the molecule. For instance, studies on related pyrimidine and thiopyrimidine derivatives have shown that the UV/Vis spectra can be used to determine acidity constants and study acid-base equilibria. nih.gov
While specific λmax values for this compound are not available, related mercaptopyridine compounds are known to exhibit absorption maxima that are useful for their characterization. nih.gov
Table 4: General UV-Vis Absorption Characteristics for Aromatic Heterocycles
| Electronic Transition | Typical Wavelength Range (nm) |
| π→π | 200-400 |
| n→π | >300 (often weak) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern of the molecular ion.
The molecular weight of this compound (C₇H₅N₃S) is 163.20 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this molecular weight. The fragmentation pattern would provide valuable structural information. For example, the loss of the thiol radical (•SH) or hydrogen sulfide (B99878) (H₂S) would result in characteristic fragment ions.
A study on the mass spectral fragmentation of pyrimidinethiones showed that the molecular ion peak is often prominent, and the fragmentation pathways involve the loss of small molecules or radicals such as CO, SH, and methyl groups from substituted analogues. nih.gov For the isomeric compound 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one, the molecular weight is 179.20 g/mol . chemicalbook.com
Table 5: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₅N₃S |
| Molecular Weight | 163.20 g/mol |
| Expected Molecular Ion (M⁺) Peak (m/z) | 163 |
X-ray Crystallography for Solid-State Structure Determination
Extensive searches of scientific literature and crystallographic databases did not yield any specific studies detailing the single-crystal X-ray structure of this compound. While X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, it appears that such an analysis has not been published for this particular compound.
Typically, an X-ray crystallography study would provide detailed information, including:
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.
Atomic Coordinates: The precise position of each atom within the unit cell.
Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form.
Intermolecular Interactions: Details on how individual molecules pack together in the solid state, including hydrogen bonds, π-π stacking, and other non-covalent interactions.
This information is crucial for understanding the compound's solid-state conformation, tautomeric form (e.g., thione vs. thiol), and potential intermolecular interactions that influence its physical properties.
Therefore, the definitive solid-state structure of this compound, as determined by X-ray crystallography, remains to be reported in the scientific literature.
Computational Chemistry and Cheminformatics Studies
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules like 4-Mercaptopyrido[2,3-d]pyrimidine.
Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular and vibrational structure of pyrimidine (B1678525) derivatives. nih.gov For this compound, a key aspect to consider is the thiol-thione tautomerism. The compound can exist as either the 4-thiol form or the more stable 4(3H)-thione form.
DFT calculations on analogous mercaptopyrimidines, such as 2-pyrimidinethiol, have shown that the thione tautomer is significantly more stable than the thiol form in the gas phase, a stability that increases in an aqueous medium. nih.gov This preference is attributed to the greater polarity and stronger intermolecular interactions of the thione form. nih.gov Similar calculations on the pyrido[2,3-d]pyrimidine (B1209978) scaffold itself, for instance on bromo-substituted derivatives, have been used to optimize molecular geometry and analyze electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are crucial for understanding the molecule's reactivity and kinetic stability. researchgate.net
Table 1: Tautomerism and DFT Insights for Mercaptopyrimidines
| Tautomeric Form | Key Structural Feature | Relative Stability (Predicted) | Computational Method Insight |
|---|---|---|---|
| This compound (Thiol) | Exocyclic C-S-H group | Less stable | DFT calculations predict higher energy state compared to the thione form. nih.gov |
Studies on 3-substituted derivatives of 1H,3H-pyrido[2,3-d]pyrimidin-4-one have utilized 1H and 13C NMR spectroscopy to analyze their structures and preferred conformations in solution. nih.gov Such analyses are critical for establishing the spatial arrangement of pharmacophoric groups, which directly influences ligand-receptor interactions. For this compound, conformational flexibility would mainly concern the orientation of the mercapto (-SH) group and any other substituents on the ring system.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been extensively applied to pyrido[2,3-d]pyrimidine derivatives to elucidate their mechanism of action against various diseases, particularly cancer. nih.govresearchgate.netrsc.orgmdpi.comnih.govnih.govnih.gov
Molecular docking studies have successfully predicted the binding modes of pyrido[2,3-d]pyrimidine derivatives within the active sites of several key protein targets. These studies help in understanding the structure-activity relationships (SAR) and guide the design of more potent inhibitors. For example, derivatives of this scaffold have been docked into the active sites of enzymes like thymidylate synthase (TS), various protein kinases (EGFR, PIM-1, VEGFR-2), and the main protease (Mpro) of SARS-CoV-2. rsc.orgmdpi.comnih.govresearchgate.net The docking scores and predicted binding affinities from these simulations correlate well with experimentally observed biological activities, validating the in silico models. nih.gov
Table 2: Summary of Molecular Docking Studies on Pyrido[2,3-d]pyrimidine Derivatives
| Protein Target | Therapeutic Area | Key Finding from Docking | Example Derivative Class |
|---|---|---|---|
| Thymidylate Synthase (hTS) | Cancer | Derivatives stabilize the inactive conformation of hTS, interacting with catalytic residues. researchgate.net | Diaryl-substituted pyrido[2,3-d]pyrimidines |
| PIM-1 Kinase | Cancer | Compounds bind in the ATP pocket, showing potent inhibition. rsc.org | Pyrido[2,3-d]pyrimidines with varied lipophilic and hydrophilic moieties |
| VEGFR-2 / HER-2 | Cancer | Cyanopyridone and pyridopyrimidine derivatives show dual inhibitory action. mdpi.com | 4-chlorophenyl pyridopyrimidines |
| EGFR (WT and T790M) | Cancer | Derivatives designed with essential pharmacophoric features show strong binding to both wild-type and mutant EGFR. nih.gov | Pyrido[2,3-d]pyrimidin-4(3H)-ones |
The binding affinity of pyrido[2,3-d]pyrimidine inhibitors is governed by a network of specific intermolecular interactions with amino acid residues in the target's active site.
Hydrogen Bonding: This is a critical interaction for the pyrido[2,3-d]pyrimidine scaffold. The nitrogen atoms in the pyrimidine and pyridine (B92270) rings, as well as exocyclic functional groups like the thione/thiol group, frequently act as hydrogen bond acceptors or donors. For instance, in studies targeting thymidylate synthase, derivatives formed crucial hydrogen bonds with the catalytic amino acid Cys195. researchgate.net Docking into PIM-1 kinase also highlighted key hydrogen bonds anchoring the ligand in the ATP binding site. rsc.org
Pi-Pi Stacking: The aromatic nature of the pyrido[2,3-d]pyrimidine core allows for favorable pi-pi stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) in the binding pocket, further stabilizing the ligand-protein complex.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. This model then serves as a 3D query for virtual screening of large compound libraries to discover new potential inhibitors. researchgate.netresearchgate.net
Studies on pyrido[2,3-d]pyrimidine derivatives have successfully generated pharmacophore models for various targets. For example, a pharmacophore model for thymidylate synthase inhibitors was developed based on the most active compounds. researchgate.net This model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Similarly, a design strategy for PIM-1 kinase inhibitors identified three key pharmacophoric regions: a lipophilic moiety, a hydrophilic moiety, and the core pyridopyrimidine scaffold. rsc.org
These validated pharmacophore models are powerful tools for drug discovery, enabling the rapid identification of novel and structurally diverse compounds with the potential for high biological activity, which can then be synthesized and tested. researchgate.netrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the broader class of pyrido[2,3-d]pyrimidine derivatives has been the subject of such studies, particularly in the context of their anticancer properties. nih.gov
These studies often reveal that the biological activity of pyrido[2,3-d]pyrimidine derivatives is influenced by a combination of electronic, steric, and hydrophobic factors. For instance, in a series of related kinase inhibitors, the nature and position of substituents on the pyrido[2,3-d]pyrimidine core can drastically alter their inhibitory potency. nih.gov The presence of a thioxo group, as in this compound, is known to impact the electronic distribution within the heterocyclic system. In some instances, converting a thioxo group to other functionalities has been shown to enhance biological activity against certain cancer cell lines. nih.gov
A hypothetical QSAR study on a series of this compound analogs would likely involve the calculation of various molecular descriptors. These descriptors can be categorized as follows:
| Descriptor Category | Examples | Potential Impact on Activity |
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | The electron-donating or withdrawing nature of the mercapto group and any other substituents would influence interactions with biological targets. |
| Steric | Molecular volume, Surface area, Molar refractivity | The size and shape of the molecule would determine its fit within a receptor's binding pocket. |
| Hydrophobic | LogP (octanol-water partition coefficient) | This would affect the compound's ability to cross cell membranes and interact with hydrophobic pockets in proteins. |
| Topological | Connectivity indices, Shape indices | These descriptors quantify the branching and overall topology of the molecule, which can be related to its interaction capabilities. |
By developing a mathematical model that links these descriptors to a measured biological activity (e.g., IC50 value against a specific kinase), researchers can predict the activity of novel, unsynthesized derivatives and guide the design of more potent compounds.
Molecular Dynamics Simulations for Dynamic Interaction Analysis
Molecular dynamics (MD) simulations provide a powerful tool to understand the dynamic behavior of a ligand when bound to its biological target. nih.gov For the pyrido[2,3-d]pyrimidine class of compounds, MD simulations have been instrumental in elucidating their binding modes within the active sites of various kinases. nih.gov These simulations can reveal crucial information about the stability of the ligand-protein complex, key amino acid interactions, and the role of solvent molecules.
In the context of this compound, an MD simulation would typically follow these steps:
System Setup: A starting structure of the this compound molecule bound to a target protein (e.g., a kinase) would be obtained, often from molecular docking studies. This complex is then solvated in a box of water molecules and ions to mimic physiological conditions.
Simulation: The system is then subjected to a simulation where the forces between all atoms are calculated, and their movements are tracked over time. This generates a trajectory of the complex's dynamic behavior.
Analysis: The trajectory is analyzed to understand various aspects of the interaction, including:
Hydrogen Bonds: The formation and breaking of hydrogen bonds between the ligand and the protein are monitored. The mercapto group and the nitrogen atoms in the pyrimidine and pyridine rings of this compound are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The interactions between the aromatic rings of the ligand and nonpolar residues of the protein are assessed.
Conformational Changes: The simulation can reveal if the ligand or the protein undergoes significant conformational changes upon binding.
Binding Free Energy Calculations: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to estimate the binding free energy, providing a quantitative measure of the binding affinity.
For pyrido[2,3-d]pyrimidine-based kinase inhibitors, MD simulations have often highlighted the importance of hydrogen bonds with the hinge region of the kinase domain. nih.gov The specific interactions of the 4-mercapto group would be of particular interest in a simulation, as it could form unique hydrogen bonds or metal coordination interactions, depending on the active site environment.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
Various computational tools can predict ADME properties based on a compound's chemical structure. The predictions for this compound would likely be as follows:
| ADME Property | Predicted Characteristic | Rationale |
| Absorption | Moderate to good oral bioavailability. | The molecule's size and polarity are within the range typically associated with good absorption. Lipinski's rule of five would likely be satisfied. |
| Distribution | Potential to cross cell membranes and distribute into tissues. | The relatively low molecular weight and moderate lipophilicity would facilitate distribution. Predictions on plasma protein binding would be important to determine the fraction of free drug. |
| Metabolism | Likely to undergo metabolism by cytochrome P450 enzymes. | The aromatic rings are susceptible to oxidation. The mercapto group could also be a site for metabolic transformations such as S-oxidation or conjugation. |
| Excretion | Likely to be excreted via both renal and biliary routes after metabolism. | The metabolites are generally more polar and water-soluble, facilitating their elimination from the body. |
| Toxicity | Potential for toxicity concerns. | Some sulfur-containing compounds can be associated with idiosyncratic toxicity. In silico toxicity predictions would assess potential liabilities such as hepatotoxicity or cardiotoxicity. |
It is important to note that these are general predictions, and the actual ADME properties of this compound would need to be confirmed through experimental studies. In silico models provide a valuable first pass but are not a substitute for empirical data. researchgate.net
Molecular and Mechanistic Investigations of Biological Activity
Enzyme Inhibition Mechanisms
Derivatives of the pyrido[2,3-d]pyrimidine (B1209978) core have demonstrated inhibitory activity against a wide range of enzymes, playing crucial roles in various pathological conditions. The introduction of a mercapto group at the 4-position offers a handle for further structural modifications, leading to compounds with tailored inhibitory profiles.
Kinase Inhibition
The pyrido[2,3-d]pyrimidine scaffold is a well-established framework for the design of kinase inhibitors. These enzymes are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
Cyclin-Dependent Kinase (CDK) Inhibition: Derivatives of pyrido[2,3-d]pyrimidin-7-one have been identified as potent inhibitors of cyclin-dependent kinases, particularly CDK4. For instance, the identification of 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one as a Cdk4 inhibitor spurred the evaluation of numerous analogues. nih.gov The most potent of these compounds inhibit Cdk4 with IC50 values as low as 0.004 µM. nih.gov X-ray crystallography has confirmed that these compounds occupy the ATP binding site of the related kinase, Cdk2. nih.gov Furthermore, a pyrido[2,3-d]pyrimidine derivative, compound 5a , has shown inhibitory activity against CDK4/cyclin D1. researchgate.netdoaj.org
Epidermal Growth Factor Receptor (EGFR) Inhibition: A potent tyrosine kinase inhibitor based on the pyrido[2,3-d]pyrimidine scaffold, compound 65 , has demonstrated inhibitory activity against EGFR with an IC50 value of 0.45 µM. nih.gov Another derivative, PD180970, acts as an ATP-competitive inhibitor of protein tyrosine kinases. nih.gov
Abl Kinase Inhibition: The pyrido[2,3-d]pyrimidine derivative PD180970 is a potent inhibitor of the p210Bcr-Abl tyrosine kinase, which is implicated in chronic myelogenous leukemia. It inhibits the autophosphorylation of p210Bcr-Abl with an IC50 of 5 nM and the kinase activity of purified recombinant Abl tyrosine kinase with an IC50 of 2.2 nM. researchgate.net In cellular assays, it inhibits the in vivo tyrosine phosphorylation of p210Bcr-Abl with an IC50 of 170 nM. researchgate.net Another compound from this class, PD173955, suppressed the growth of a Bcr/Abl-positive cell line with an IC50 of 2.5 nM. nih.gov
Other Kinase Targets: Recent research has highlighted the potential of pyrido[2,3-d]pyrimidine derivatives as inhibitors of other kinases. For example, certain derivatives have shown potent inhibitory activity against PIM-1 kinase, with IC50 values as low as 11.4 nM. nih.gov Additionally, a class of pyrido[2,3-d]pyrimidin-7-one based compounds has been developed as inhibitors of Receptor Interacting Protein Kinase-2 (RIPK2), with one compound, UH15-15 , exhibiting an IC50 of 8 nM. nih.govnih.gov The pyrido[2,3-d]pyrimidine scaffold has also been utilized to develop dual inhibitors of PI3Kα and mTOR. nih.gov
| Compound/Derivative Class | Target Kinase | IC50 (µM) | Reference |
| 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one analogues | CDK4 | 0.004 | nih.gov |
| Compound 5a | CDK4/cyclin D1 | - | researchgate.netdoaj.org |
| Compound 65 | EGFR | 0.45 | nih.gov |
| PD180970 | p210Bcr-Abl (autophosphorylation) | 0.005 | researchgate.net |
| PD180970 | Abl (recombinant) | 0.0022 | researchgate.net |
| PD180970 | p210Bcr-Abl (in vivo) | 0.170 | researchgate.net |
| PD173955 | Bcr/Abl cell line | 0.0025 | nih.gov |
| Pyrido[2,3-d]pyrimidine derivative | PIM-1 | 0.0114 | nih.gov |
| UH15-15 | RIPK2 | 0.008 | nih.govnih.gov |
| Compound 65 | c-Src | 0.22 | nih.gov |
Dihydrofolate Reductase (DHFR) Inhibition
The pyrido[2,3-d]pyrimidine nucleus is a key structural motif in a class of antifolates that inhibit dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids. nih.gov This inhibitory activity is the basis for the use of these compounds as anticancer and antimicrobial agents.
Other Enzyme Systems
The inhibitory potential of the mercaptopyrimidine scaffold extends beyond kinases and DHFR.
Topoisomerase Inhibition: While direct inhibition by 4-mercaptopyrido[2,3-d]pyrimidine is not documented, derivatives of the broader pyrimidine (B1678525) class have been investigated as topoisomerase inhibitors. For instance, mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole hybrids have been synthesized and evaluated as topoisomerase II inhibitors.
DNA Ligase IV Inhibition: Derivatives of 5,6-diamino-2-mercaptopyrimidin-4-ol have been identified as inhibitors of DNA Ligase IV, an enzyme crucial for the nonhomologous end joining (NHEJ) DNA repair pathway. nih.gov Compounds such as SCR116 and SCR132, derived from this scaffold, have demonstrated improved efficacy in inhibiting end joining and inducing cytotoxicity in cancer cells compared to the parent compound SCR7. nih.gov
Kinetic Analysis of Enzyme Inhibition
The mechanism of enzyme inhibition by pyrido[2,3-d]pyrimidine derivatives is often competitive with respect to ATP for kinases. nih.govresearchgate.net For example, PD180970 is an ATP-competitive inhibitor of protein tyrosine kinases. researchgate.net Similarly, 2-substituted-4-morpholino-pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine analogs act as ATP-competitive inhibitors of PI3Kα/mTOR. nih.gov However, detailed kinetic analyses (e.g., determination of Ki values, and distinguishing between competitive, uncompetitive, or mixed inhibition) for this compound itself are not extensively reported in the current literature.
Receptor Binding and Modulation Studies
While much of the research on mercaptopyrimidine derivatives has focused on enzyme inhibition, there is also evidence of their ability to modulate receptor function.
A notable example is the development of derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as potent and selective antagonists of the A3 adenosine (B11128) receptor (A3AR). nih.govebi.ac.ukunina.it Through a process of lead optimization, compound 5m was identified as a highly potent and selective A3AR antagonist with a Ki of 3.5 nM. nih.govebi.ac.ukunina.it This compound displayed negligible affinity for the A1, A2A, and A2B adenosine receptor subtypes, highlighting the potential for developing highly selective receptor modulators from the mercaptopyrimidine scaffold. nih.govebi.ac.uk
| Compound | Target Receptor | Ki (nM) | Reference |
| 5m | A3 Adenosine Receptor | 3.5 | nih.govebi.ac.ukunina.it |
Cellular Pathway Modulation at the Molecular Level
The enzymatic and receptor-modulating activities of pyrido[2,3-d]pyrimidine derivatives translate into the modulation of various cellular signaling pathways, often leading to anti-proliferative and pro-apoptotic effects.
For instance, CDK4-selective inhibitors from the pyrido[2,3-d]pyrimidin-7-one series have been shown to arrest pRb-positive cells in the G1 phase of the cell cycle. nih.gov The RIPK2 inhibitor UH15-15 effectively blocks NOD2-dependent NF-κB activation and the production of the pro-inflammatory chemokine CXCL8. nih.gov
Furthermore, the pyrido[2,3-d]pyrimidine derivative PD180970, by inhibiting Bcr-Abl kinase, induces apoptosis in chronic myelogenous leukemia cells. researchgate.net This is evidenced by nuclear staining and poly(ADP-ribose) polymerase cleavage. researchgate.net
Cell Cycle Progression Interference
Pyrido[2,3-d]pyrimidine derivatives have been shown to interfere with the normal progression of the cell cycle, a key process in cell proliferation. For instance, certain derivatives can induce cell cycle arrest, effectively halting the division of cancer cells.
One notable study demonstrated that a specific pyrido[2,3-d]pyrimidine derivative, compound 4 , arrested the cell cycle at the G1 phase in MCF-7 breast cancer cells. nih.govresearchgate.net This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting their proliferation. mdpi.com The ability of these compounds to halt the cell cycle is a critical aspect of their anticancer potential. The cell cycle is a fundamental process that is often dysregulated in cancer, making it a prime target for therapeutic intervention. mdpi.com
Apoptosis Induction Mechanisms (e.g., Caspase activation, Bcl-2/BAX modulation)
In addition to cell cycle arrest, pyrido[2,3-d]pyrimidine derivatives are potent inducers of apoptosis, or programmed cell death. This is a crucial mechanism for eliminating damaged or cancerous cells.
Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. nih.gov A key indicator of apoptosis is the activation of caspases, a family of proteases that execute the cell death program. nih.gov For example, certain pyrido[2,3-d]pyrimidine derivatives have been found to activate caspase-3, a key executioner caspase. nih.gov
The regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members like BAX and anti-apoptotic members like Bcl-2. nih.govnih.gov The ratio of these proteins is a critical determinant of a cell's fate. nih.gov Pyrido[2,3-d]pyrimidine derivatives have been shown to modulate this ratio, leading to an increase in pro-apoptotic BAX and a decrease in anti-apoptotic Bcl-2. mdpi.comnih.gov This shift in the Bcl-2/BAX balance promotes the permeabilization of the mitochondrial outer membrane, a key event in the intrinsic apoptotic pathway. nih.gov
For instance, compound 4 was found to significantly increase apoptosis in MCF-7 cells, with a 58.29-fold increase in the apoptotic rate compared to untreated cells. nih.govresearchgate.netrsc.org This was characterized by 36.14% of the treated cells undergoing apoptosis. nih.govresearchgate.netrsc.org Similarly, other derivatives have demonstrated the ability to induce apoptosis in various cancer cell lines, including prostate (PC-3) and lung (A-549) cancer cells. nih.gov
Structure-Activity Relationship (SAR) Elucidation for Biological Endpoints
The biological activity of pyrido[2,3-d]pyrimidine derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds. This section delves into the impact of substituent variations, conformational effects, and the role of specific functional groups on the biological endpoints of these molecules.
Impact of Substituent Variation on Activity
The nature and position of substituents on the pyrido[2,3-d]pyrimidine scaffold have a profound effect on their biological activity. For example, the presence of electron-donating groups, such as a methoxy (B1213986) (-OCH3) group, at the 4-position of the phenyl ring in some derivatives has been shown to be beneficial for their anticancer activity. nih.gov In contrast, the introduction of bulky groups or halogen atoms can sometimes lead to a decrease in activity. mdpi.com
A study on a series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives identified that an ethyl group at the R¹ position, a carboxamide group (CONH₂) at the R² position, and a cyclopropyl (B3062369) group at the R³ position were optimal for inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K). nih.gov This highlights the specific structural requirements for potent biological activity.
Table 1: Impact of Substituent Variation on Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Substituent at R¹ | Substituent at R² | Substituent at R³ | Target | IC₅₀ | Reference |
| 6 | Ethyl | CONH₂ | Cyclopropyl | eEF-2K | 420 nM | nih.gov |
| 9 | Not specified | Not specified | Not specified | eEF-2K | 930 nM | nih.gov |
| 8a | - | - | - | A-549 | 16.2 µM | nih.gov |
| 8b | - | - | - | A-549 | 16 µM | nih.gov |
| 8d | - | - | - | A-549 | 7.23 µM | nih.gov |
Furthermore, modifications to the core structure, such as expanding the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold into tetracyclic derivatives, can significantly impact activity. For instance, certain tetracyclic derivatives exhibited potent cytotoxic activity against the A-549 lung cancer cell line. nih.gov
Role of Specific Functional Groups in Molecular Recognition
Specific functional groups on the pyrido[2,3-d]pyrimidine scaffold are critical for molecular recognition and binding to target proteins. The pyridine (B92270) ring and the carboxamide group in certain pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been identified as essential for their activity. nih.gov These groups likely participate in key hydrogen bonding or other non-covalent interactions within the active site of the target enzyme.
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle, a related scaffold, is considered a bioisostere for purines, suggesting that the nitrogen atoms within the ring system are important for mimicking the interactions of endogenous ligands. mdpi.comscilit.com The ability to form specific interactions with the target protein is a hallmark of potent and selective inhibitors.
Bioisosteric Replacements and Scaffold Hop Analysis
In the quest for novel and improved therapeutic agents, medicinal chemists often employ strategies like bioisosteric replacement and scaffold hopping. nih.govresearchgate.net These approaches allow for the exploration of new chemical space while retaining the key pharmacophoric features required for biological activity. nih.govresearchgate.net
Bioisosteric replacement involves substituting one functional group or atom with another that has similar physical or chemical properties, with the aim of enhancing potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net For example, the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is considered a bioisostere of purines, which are fundamental components of nucleic acids. mdpi.comscilit.com This similarity allows triazolopyrimidine derivatives to interact with enzymes that normally bind purines.
Scaffold hopping, on the other hand, involves replacing the central core of a molecule with a different chemical scaffold while maintaining the original orientation of the key functional groups. nih.govresearchgate.net This strategy can lead to the discovery of entirely new classes of compounds with improved properties. For instance, a scaffold hopping approach was successfully used to identify a novel series of tetrahydropyrido[4,3-d]pyrimidine derivatives as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in some cancers. nih.gov This highlights the power of scaffold hopping in generating novel chemical entities with desirable biological activities. nih.gov
Advanced Applications in Chemical Biology and Drug Discovery Research
Lead Compound Identification and Optimization Strategies
The journey from a preliminary "hit" to a viable "lead" compound is a critical and often challenging phase in drug discovery. For scaffolds like 4-Mercaptopyrido[2,3-d]pyrimidine, this process involves iterative cycles of design, synthesis, and biological evaluation to enhance potency, selectivity, and pharmacokinetic properties.
Hit-to-Lead Refinement Methodologies
Once this compound or a related analogue is identified as a hit from a high-throughput screen, various refinement methodologies are employed. A key strategy involves the exploration of the chemical space around the core structure. The mercapto group at the 4-position offers a versatile handle for chemical modification. Researchers can systematically introduce a variety of substituents to probe the structure-activity relationship (SAR). For instance, alkylation, arylation, or the introduction of more complex side chains at the sulfur atom can significantly impact the compound's interaction with its biological target. This process of generating a focused library of derivatives allows for the rapid identification of compounds with improved biological activity.
Another critical aspect of hit-to-lead refinement is the use of biophysical techniques to characterize the binding of these new analogues. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide valuable data on the binding affinity and thermodynamics of the interaction, guiding the next round of chemical modifications.
Rational Design for Enhanced Target Selectivity
A major goal in lead optimization is to enhance the selectivity of a compound for its intended target over other related proteins, thereby minimizing off-target effects. Rational design, often aided by computational modeling, plays a pivotal role in achieving this. If the three-dimensional structure of the target protein is known, molecular docking studies can be performed with this compound to predict its binding mode.
These computational models can highlight key interactions between the compound and the protein's active site. For example, the mercapto group might form a crucial hydrogen bond or a metal coordination interaction. Understanding these interactions at an atomic level allows for the rational design of modifications to the this compound scaffold that will strengthen its binding to the desired target while potentially disrupting interactions with off-targets. This structure-guided approach significantly accelerates the development of highly selective lead compounds.
Design of Molecular Probes for Biological Systems
Molecular probes are essential tools in chemical biology for studying the function and localization of proteins and other biomolecules within a cellular context. The this compound scaffold can be adapted for the design of such probes. The reactivity of the thiol group makes it an ideal attachment point for various reporter tags.
For instance, a fluorescent dye can be conjugated to the sulfur atom, creating a fluorescent probe. This allows for the visualization of the target protein's localization and dynamics within living cells using techniques like fluorescence microscopy. Similarly, biotin (B1667282) can be attached to create an affinity-based probe for pulldown experiments, which are used to identify the binding partners of the target protein. The design of these probes requires a careful balance to ensure that the appended tag does not significantly interfere with the compound's binding to its target.
Development of Chemical Tools for Target Validation
Target validation is the process of demonstrating that a specific biological target is directly involved in a disease process and is a suitable target for therapeutic intervention. Chemical tools derived from compounds like this compound are invaluable in this process.
One approach is the development of "chemical knockout" tools. By creating a highly potent and selective inhibitor based on the this compound scaffold, researchers can pharmacologically inhibit the function of the target protein in cells or animal models. Observing the resulting biological phenotype can provide strong evidence for the role of that protein in a particular pathway or disease.
Future Research Directions for 4 Mercaptopyrido 2,3 D Pyrimidine and Its Analogs
Innovations in Synthetic Methodologies for Diversification
The exploration of the chemical space around the 4-mercaptopyrido[2,3-d]pyrimidine core is heavily reliant on the development of novel and efficient synthetic methods. Future research will likely focus on strategies that allow for rapid and diverse analog synthesis, moving beyond traditional multi-step approaches.
Key areas of innovation include:
Multicomponent Reactions (MCRs): MCRs offer a powerful tool for building molecular complexity in a single step. The development of new MCRs that incorporate the this compound scaffold or its precursors will be a significant area of focus. For instance, three-component, one-pot syntheses are being explored for the creation of combinatorial libraries of pyrido[2,3-d]pyrimidines. benthamdirect.com These methods often demonstrate operational simplicity and atom economy, making them highly efficient. benthamdirect.com
Flow Chemistry and Automation: The use of flow chemistry can enable the rapid, safe, and scalable synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. This technology allows for precise control over reaction parameters, leading to higher yields and purity. Coupled with automated synthesis platforms, flow chemistry can accelerate the generation of large libraries of analogs for high-throughput screening.
Novel Cyclization Strategies: Research into new cyclization methods to construct the core pyrido[2,3-d]pyrimidine ring system is ongoing. This includes the use of microwave-assisted synthesis to shorten reaction times and improve yields. For example, the reaction of 2,6-diaminopyrimidin-4-one with butynones has been shown to provide a facile route to pyrido[2,3-d]pyrimidines with excellent regiocontrol. capes.gov.br
Late-Stage Functionalization: The ability to modify the this compound scaffold at a late stage in the synthetic sequence is crucial for efficient structure-activity relationship (SAR) studies. Future work will likely involve the development of robust methods for the selective functionalization of the core and its substituents, allowing for the introduction of a wide range of chemical diversity.
Integration of Artificial Intelligence and Machine Learning in Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of this compound analogs. These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and guide synthetic efforts.
Future applications of AI and ML in this field include:
Predictive Modeling of Bioactivity: AI models, such as deep neural networks, can be trained on existing data to predict the biological activity of novel pyrido[2,3-d]pyrimidine derivatives against various targets. broadinstitute.org This can help prioritize which compounds to synthesize and test, saving time and resources. For example, machine learning models are being developed to predict the toxicity of drug candidates based on their chemical structures. broadinstitute.org
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of constraints, such as a target affinity and desired physicochemical properties, it can generate novel this compound analogs that are more likely to be successful drug candidates.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is a critical part of the drug discovery process. AI and ML models can be used to predict these properties with increasing accuracy, allowing researchers to identify and address potential liabilities early on. broadinstitute.org
Synthesis Planning: AI-powered retrosynthesis tools can help chemists devise the most efficient synthetic routes to target molecules. By analyzing the vast chemical literature, these tools can suggest novel and practical pathways for the synthesis of complex this compound analogs.
Exploration of Novel Biological Targets and Mechanisms
While pyrido[2,3-d]pyrimidines have been extensively studied as kinase inhibitors, there is a growing interest in exploring their potential to modulate other biological targets. The unique chemical properties of the 4-mercapto group can be leveraged to engage with a variety of protein classes.
Future research in this area will focus on:
Expanding the Target Landscape: Systematic screening of this compound libraries against a broad range of biological targets will be crucial for identifying new therapeutic opportunities. This includes targets beyond the kinome, such as epigenetic modifiers, metabolic enzymes, and protein-protein interactions.
Mechanism of Action Studies: For newly identified active compounds, detailed mechanistic studies will be essential to understand how they exert their biological effects. This may involve a combination of biochemical assays, cell-based experiments, and structural biology to elucidate the molecular mechanism of action.
Combating Drug Resistance: A significant challenge in cancer therapy is the emergence of drug resistance. Future research will focus on designing this compound analogs that can overcome known resistance mechanisms, for example, by targeting mutant forms of kinases.
Table 1: Investigated Biological Targets of Pyrido[2,3-d]pyrimidine Derivatives
| Target Class | Specific Target(s) | Therapeutic Area |
|---|---|---|
| Kinases | Tyrosine Kinases (TKs), PI3K, CDK4/6, PIM-1, Wee1, EGFR | Cancer |
| Dihydrofolate Reductase (DHFR) | DHFR | Cancer, Infectious Diseases |
| Biotin (B1667282) Carboxylase | Biotin Carboxylase | Infectious Diseases |
Advanced Characterization of Ligand-Target Interactions
A deep understanding of how this compound analogs bind to their biological targets is fundamental for rational drug design. The development and application of advanced biophysical and structural biology techniques will be critical in this endeavor.
Future research will employ a range of advanced techniques, including:
High-Resolution Structural Biology: Obtaining high-resolution crystal structures or cryo-electron microscopy (cryo-EM) structures of this compound analogs in complex with their targets will provide detailed insights into the binding mode and key interactions. This information is invaluable for structure-based drug design.
Biophysical Techniques: A suite of biophysical techniques, such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy, will be used to quantitatively characterize the binding affinity, thermodynamics, and kinetics of ligand-target interactions.
Computational Modeling and Simulation: Molecular docking and molecular dynamics (MD) simulations will continue to be essential tools for predicting binding poses, estimating binding free energies, and understanding the dynamic nature of ligand-target interactions. These computational methods can complement experimental data and guide the design of new analogs with improved binding properties. For instance, molecular modeling studies have been used to suggest the binding orientation of pyrido[2,3-d]pyrimidine derivatives within the active site of CDK2. nih.gov
By pursuing these future research directions, the scientific community can continue to unlock the therapeutic potential of this compound and its analogs, leading to the development of new and effective treatments for a range of diseases.
Q & A
Q. What are the common synthetic routes for preparing 4-mercaptopyrido[2,3-d]pyrimidine derivatives?
- Methodological Answer : A widely used approach involves cyclization reactions of precursor heterocycles. For example, Ullmann coupling (a copper-catalyzed cross-coupling) between 4-amino-5-methylfuro[2,3-d]pyrimidine and aryl iodides has been employed to synthesize substituted pyrido-pyrimidines . Cyclization of thiophene or pyrrole intermediates with thiourea or mercaptoacetic acid derivatives can introduce the mercapto group. Evidence from pyrrolo[2,3-d]pyrimidine synthesis suggests that substituents like chlorine or ethyl groups at specific positions (e.g., 4- or 5-positions) influence reactivity and require careful temperature control (e.g., 60–80°C in ethanol/water mixtures) .
Q. How can researchers confirm the purity and identity of synthesized this compound?
- Methodological Answer : Due to limited analytical data from commercial suppliers (e.g., Sigma-Aldrich explicitly states it does not validate purity for early-discovery compounds ), researchers must use a combination of techniques:
- NMR Spectroscopy : Compare chemical shifts (δ-values) of protons in the pyrido[2,3-d]pyrimidine core with published data for analogous compounds (e.g., thieno[2,3-d]pyrimidines show distinct coupling patterns between thiophene and pyrimidine protons ).
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
- HPLC with UV detection : Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve impurities .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents at the 4- or 5-position) affect the biological activity of this compound derivatives?
- Methodological Answer : Substituents significantly alter kinase inhibition profiles. For example:
- Chlorine at the 4-position : Enhances binding affinity to ATP-binding pockets in kinases (e.g., CHK1 inhibitors in pyrrolo[2,3-d]pyrimidines ).
- Ethyl groups at the 5-position : Increase lipophilicity, improving membrane permeability but potentially reducing solubility .
- Mercapto group (-SH) : Participates in hydrogen bonding with catalytic lysine residues, as seen in PARP-1 inhibitors derived from pyrano[2,3-d]pyrimidines .
Experimental Design : Perform competitive binding assays (e.g., fluorescence polarization) with recombinant kinases and compare IC₅₀ values across analogs .
Q. How can researchers resolve contradictory data on the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Contradictions may arise from solvent polarity or competing reaction pathways. To address this:
- Kinetic Studies : Monitor reaction progress via LC-MS under varying conditions (e.g., DMF vs. THF) to identify optimal solvents.
- Computational Modeling : Use DFT calculations to compare activation energies for substitution at different positions (e.g., 4-chloro vs. 2-chloro derivatives) .
- Isolation of Intermediates : Trapping transient intermediates (e.g., using low-temperature NMR) can clarify mechanistic pathways .
Q. What safety protocols are critical when handling this compound derivatives?
- Methodological Answer : Key precautions include:
- Ventilation : Use fume hoods for reactions involving volatile byproducts (e.g., H₂S from mercapto group degradation) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact, as analogs like 2,4-dichloropyrido[2,3-d]pyrimidine are harmful upon inhalation or dermal exposure .
- Waste Disposal : Segregate toxic waste (e.g., halogenated intermediates) and collaborate with certified disposal services, as emphasized in safety guidelines for mercaptopyrimidine intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
